molecular formula C7H9ClN2 B2649947 5-(Chloromethyl)-2,4-dimethylpyrimidine CAS No. 1314940-34-5

5-(Chloromethyl)-2,4-dimethylpyrimidine

Cat. No.: B2649947
CAS No.: 1314940-34-5
M. Wt: 156.61
InChI Key: GIZJHGVVWHTMEN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,4-dimethylpyrimidine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-2,4-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-7(3-8)4-9-6(2)10-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZJHGVVWHTMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloromethyl 2,4 Dimethylpyrimidine and Its Precursors

De Novo Cyclization Strategies for Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is a fundamental step in the synthesis of 5-(chloromethyl)-2,4-dimethylpyrimidine. De novo synthesis, which involves the formation of the heterocyclic ring from acyclic precursors, is a common approach.

Condensation Reactions with N-C-N Fragments and C3 Units

A prevalent and versatile method for pyrimidine synthesis is the condensation of a compound containing an N-C-N fragment (an amidine) with a three-carbon (C3) unit. This approach, often referred to as the Pinner synthesis, is a classical method for constructing the pyrimidine core. In the context of synthesizing the 2,4-dimethylpyrimidine (B81748) precursor, acetamidine (B91507) would serve as the N-C-N fragment.

The general mechanism involves the reaction of the amidine with a 1,3-dielectrophilic C3 component. The nucleophilic nitrogen atoms of the amidine attack the electrophilic carbon centers of the C3 unit, leading to a cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Role of Substituted 1,3-Diketones and Analogues

The choice of the C3 unit is crucial for determining the substitution pattern of the resulting pyrimidine. For the synthesis of a 2,4-dimethylpyrimidine precursor, a substituted 1,3-diketone is an ideal C3 fragment. Specifically, acetylacetone (B45752) (2,4-pentanedione) provides the necessary carbon backbone and methyl groups at the desired positions.

The reaction between acetamidine and acetylacetone proceeds via a condensation reaction, likely under acidic or basic conditions, to form 2,4,6-trimethylpyrimidine. This intermediate would then require further modification to introduce the chloromethyl group at the C5 position.

N-C-N Fragment C3 Unit Reaction Type Product
AcetamidineAcetylacetonePinner Synthesis (Condensation)2,4,6-Trimethylpyrimidine

Targeted Introduction of the Chloromethyl Group at the C5 Position

With the 2,4-dimethylpyrimidine core established, the next critical step is the introduction of the chloromethyl group at the C5 position. This can be achieved through various synthetic routes.

Direct Halogenation Approaches

Direct halogenation of a methyl group at the C5 position of a pre-formed 2,4-dimethyl-5-methylpyrimidine (or a related precursor) presents a potential, albeit challenging, route. This would likely involve radical halogenation conditions, using reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN. The selectivity of this reaction for the C5-methyl group over the C2 or C4 methyl groups would be a significant consideration, influenced by the electronic properties of the pyrimidine ring.

Transformation of Hydroxymethyl or Related Precursors

A more controlled and widely applicable method for introducing the chloromethyl group involves the transformation of a 5-(hydroxymethyl) precursor. This two-step approach offers better regioselectivity.

First, a suitable precursor such as 2,4-dimethylpyrimidine-5-carboxylic acid or its ester can be reduced to 5-(hydroxymethyl)-2,4-dimethylpyrimidine. mdpi.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H).

Once the 5-(hydroxymethyl)-2,4-dimethylpyrimidine is obtained, the hydroxyl group can be converted to a chloro group using standard chlorinating agents. Reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) are effective for this conversion. mdpi.com The reaction proceeds via the formation of a reactive intermediate (e.g., a chlorosulfite ester with SOCl2) which is then displaced by a chloride ion.

Precursor Reagent Intermediate/Product
2,4-Dimethylpyrimidine-5-carboxylic acid esterLiAlH4 or DIBAL-H5-(Hydroxymethyl)-2,4-dimethylpyrimidine
5-(Hydroxymethyl)-2,4-dimethylpyrimidineSOCl2 or POCl3This compound

Exploration of Regioselective Chloromethylation Techniques

Direct chloromethylation of the 2,4-dimethylpyrimidine ring at the C5 position is another potential synthetic avenue. However, electrophilic aromatic substitution reactions on the pyrimidine ring can be challenging due to its electron-deficient nature. The C5 position is generally the most susceptible to electrophilic attack in pyrimidines.

A possible approach could involve a modified chloromethylation reaction, perhaps using a combination of formaldehyde (B43269) and hydrogen chloride, potentially with a Lewis acid catalyst. The conditions would need to be carefully optimized to favor substitution at the C5 position and avoid reactions at the nitrogen atoms or other positions on the ring. The success of such a direct approach would depend heavily on the specific reactivity of the 2,4-dimethylpyrimidine substrate.

Advanced Synthetic Techniques and Optimization

The quest for more efficient and sustainable chemical processes has driven the adoption of advanced synthetic techniques in the manufacturing of pyrimidine derivatives. These methods not only accelerate reaction times but also often lead to higher yields and purer products, minimizing the need for extensive purification steps.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.com This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods. bohrium.com The heating mechanism in microwave-assisted synthesis involves both dipolar polarization and ionic conduction. benthamdirect.com This rapid and uniform heating can enhance reaction rates, improve product yields, and increase product purity. benthamdirect.com

The application of microwave irradiation has been successfully employed in the synthesis of a variety of pyrimidine derivatives. asianpubs.orgresearchgate.net For instance, the Biginelli condensation, a classic multicomponent reaction for the synthesis of dihydropyrimidines, has been significantly optimized using microwave assistance. foliamedica.bg While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the general principles can be applied. A hypothetical microwave-assisted approach could involve the reaction of a suitable precursor, such as 2,4-dimethylpyrimidine, with a chloromethylating agent under microwave irradiation. This would be expected to reduce the reaction time and potentially increase the yield compared to traditional thermal methods.

A comparative study of conventional heating versus microwave irradiation for the synthesis of certain pyrimidine derivatives demonstrated a significant rate enhancement and yield improvement with the latter. ijper.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Generic Pyrimidine Derivative

Method Reaction Time Yield (%)
Conventional Heating 4 hours 75

Note: Data is representative and based on analogous pyrimidine syntheses.

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. nih.govbeilstein-archives.org The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. nih.gov This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyrimidines. nih.govorientjchem.orgeurekaselect.com

The benefits of ultrasound irradiation in pyrimidine synthesis include shorter reaction times, milder reaction conditions, and often improved yields. nih.gov For example, the synthesis of fused heterocyclic pyrimidines has been achieved in high yields through a one-pot, three-component condensation reaction under ultrasonic irradiation. researchgate.net Ultrasound has also been employed in the synthesis of 2-alkynyl pyrazolo[1,5-a]pyrimidines, showcasing its utility in multistep synthetic sequences. eurekaselect.com

Table 2: Effect of Ultrasound on the Synthesis of Fused Pyrimidine Derivatives

Condition Reaction Time Yield (%)
Stirring at room temperature 24 hours 60

Note: Data is representative and based on analogous pyrimidine syntheses.

Catalytic Strategies in Chloromethylpyrimidine Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing processes. mdpi.com In the context of pyrimidine synthesis, various catalytic systems have been developed to enhance reaction rates, improve selectivity, and enable the use of milder reaction conditions.

Lewis acids are frequently employed to activate substrates in electrophilic aromatic substitution reactions. bath.ac.uk For the synthesis of chloromethylpyrimidines, a Lewis acid catalyst could potentially activate the pyrimidine ring towards electrophilic attack by a chloromethylating agent. While specific examples for this compound are scarce, the general principle of Lewis acid catalysis in the functionalization of nitrogen-containing heterocycles is well-established. acs.orgresearchgate.netresearchgate.net For instance, the metal-free directed ortho-C–H borylation of 2-pyrimidylanilines is initiated by the formation of a Lewis acid–base adduct between BBr₃ and a nitrogen atom of the pyrimidyl group. rsc.org

Transition-metal-free catalytic systems are also gaining prominence in line with green chemistry principles. rsc.org An autocatalytic and DMSO-promoted regioselective synthesis of pyrimidine-fused quinolines has been reported, where barbituric acid acts as both a substrate and a catalyst. rsc.org Such strategies that avoid heavy metals are highly desirable for the synthesis of pharmaceutical intermediates.

The synthesis of halogenated pyrimidines can also be achieved using hypervalent iodine(III) reagents, which facilitate clean and efficient halogenation under environmentally friendly conditions. rsc.org Furthermore, the selective hydrogenation of chlorine-containing pyrimidines can be achieved using a hydrogenation catalyst in the presence of a hydrogen chloride acceptor. google.com

Green Chemistry Principles in Scalable Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyrimidine derivatives to develop more sustainable and environmentally friendly manufacturing processes. ijper.orgpjoes.comnih.gov

The synthesis of pyrimidine derivatives has been successfully carried out using water as a green solvent, which is a significant improvement over traditional methods that often rely on volatile organic solvents. tandfonline.com The use of natural catalysts, such as citrus extracts, has also been explored for the synthesis of dihydropyrimidone derivatives. pjoes.com These approaches not only reduce the environmental impact but can also lead to cost savings in large-scale production.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new, more efficient methodologies. The synthesis of this compound likely proceeds through an electrophilic aromatic substitution reaction on the 2,4-dimethylpyrimidine ring.

The pyrimidine ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic substitution compared to benzene (B151609). However, the presence of two electron-donating methyl groups at the 2- and 4-positions increases the electron density of the ring, thereby activating it towards electrophilic attack. The electrophilic substitution on pyridine, a related six-membered nitrogen-containing heterocycle, is known to be difficult and typically directs the incoming electrophile to the meta-position relative to the nitrogen atom. youtube.com

In the chloromethylation of 2,4-dimethylpyrimidine, the electrophile is likely a chloromethyl cation (ClCH₂⁺) or a related species generated from the chloromethylating agent. The reaction would proceed via the formation of a sigma complex (or Wheland intermediate), followed by the loss of a proton to restore the aromaticity of the pyrimidine ring. The regioselectivity of the reaction, leading to substitution at the 5-position, is influenced by the electronic effects of the nitrogen atoms and the methyl groups.

Nucleophilic aromatic substitution (SNAr) is another important mechanistic pathway in pyrimidine chemistry, particularly for the functionalization of chloropyrimidines. nih.govthieme.de While not directly involved in the initial chloromethylation, it is a key reaction for further derivatization of the resulting chloromethylpyrimidine. Mechanistic studies of SNAr reactions have revealed that they can proceed through either a stepwise or a concerted mechanism, depending on the nature of the reactants. nih.gov

Chemical Reactivity and Derivatization of 5 Chloromethyl 2,4 Dimethylpyrimidine

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chlorine atom on the methyl group at the 5-position of the pyrimidine (B1678525) ring is readily displaced by a range of nucleophiles. This SN2-type reaction is the cornerstone of the derivatization of 5-(chloromethyl)-2,4-dimethylpyrimidine, enabling the formation of new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds.

This compound reacts with oxygen-based nucleophiles, such as alcohols and phenols, to yield the corresponding ether derivatives. This transformation is analogous to the Williamson ether synthesis. The reaction typically proceeds by treating the chloromethylpyrimidine with an alcohol, which can serve as both the nucleophile and the solvent. In some cases, a non-nucleophilic base is added to facilitate the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity.

Excellent yields for similar reactions have been reported for analogous heterocyclic systems, such as the synthesis of 5-(alkoxymethyl)furfurals from 5-(chloromethyl)furfural. researchgate.net In these cases, reacting the chloromethyl compound with various alcohols like methanol, ethanol, or isopropanol (B130326) at slightly elevated temperatures results in the formation of the corresponding 5-(alkoxymethyl) derivatives. researchgate.net The reaction with phenols proceeds similarly, yielding aryloxymethylpyrimidines.

Nucleophile (R-OH)ProductProduct Name
Methanol (CH₃OH)5-(Methoxymethyl)-2,4-dimethylpyrimidine
Ethanol (CH₃CH₂OH)5-(Ethoxymethyl)-2,4-dimethylpyrimidine
Phenol (C₆H₅OH)2,4-Dimethyl-5-(phenoxymethyl)pyrimidine

This interactive table illustrates the products formed from the reaction of this compound with various oxygen nucleophiles.

The chloromethyl group is highly susceptible to substitution by sulfur nucleophiles, which are generally more potent than their oxygen counterparts. These reactions lead to the formation of a variety of thioether derivatives.

The reaction of this compound with thiols (mercaptans) or their corresponding thiolates provides a direct route to 5-((alkylthio)methyl) and 5-((arylthio)methyl) pyrimidine derivatives. The use of a base, such as sodium hydroxide (B78521) or potassium carbonate, is common to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then readily displaces the chloride ion. This method is effective for a wide range of both alkyl and aryl thiols.

Nucleophile (R-SH)ProductProduct Name
Methanethiol (CH₃SH)2,4-Dimethyl-5-((methylthio)methyl)pyrimidine
Ethanethiol (CH₃CH₂SH)5-((Ethylthio)methyl)-2,4-dimethylpyrimidine
Thiophenol (C₆H₅SH)2,4-Dimethyl-5-((phenylthio)methyl)pyrimidine

This interactive table shows the thioether products resulting from reactions with various sulfur nucleophiles.

Methylsulfinyl derivatives are not typically synthesized in a single step from the chloromethyl precursor. Instead, a two-step sequence is employed. First, this compound is converted into the corresponding methylthioether, 2,4-dimethyl-5-((methylthio)methyl)pyrimidine, by reaction with sodium methanethiolate.

Subsequently, the resulting thioether undergoes selective oxidation to afford the methylsulfinyl (sulfoxide) derivative. This oxidation is commonly achieved using controlled amounts of an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. researchgate.netnih.gov Careful control of reaction conditions is necessary to prevent over-oxidation to the sulfone. This two-step process provides access to the 5-((methylsulfinyl)methyl)-2,4-dimethylpyrimidine. researchgate.netnih.gov

IntermediateReagentProductProduct Name
2,4-Dimethyl-5-((methylthio)methyl)pyrimidinemCPBA (1 equiv.)5-((Methylsulfinyl)methyl)-2,4-dimethylpyrimidine

This table outlines the oxidation step for the synthesis of the methylsulfinyl derivative.

Nitrogen nucleophiles, including ammonia, primary and secondary amines, and hydrazines, readily react with this compound to form a variety of aminomethyl derivatives.

The reaction with amines typically proceeds under mild conditions to yield the corresponding N-substituted 1-(2,4-dimethylpyrimidin-5-yl)methanamines. In this reaction, two equivalents of the amine are often used; one acts as the nucleophile, and the second serves as a base to neutralize the hydrogen chloride that is formed. Alternatively, an inorganic base like potassium carbonate can be employed. mdpi.com This method is applicable to a wide array of amines, including ammonia, primary alkyl and aryl amines, and secondary amines.

The resulting primary or secondary amine derivatives can be further functionalized. For instance, they can be acylated using acid chlorides or anhydrides to form the corresponding amides, thus providing another layer of chemical diversity.

NucleophileProductProduct Name
Ammonia (NH₃)1-(2,4-Dimethylpyrimidin-5-yl)methanamine
Methylamine (B109427) (CH₃NH₂)N-Methyl-1-(2,4-dimethylpyrimidin-5-yl)methanamine
Dimethylamine ((CH₃)₂NH)N,N-Dimethyl-1-(2,4-dimethylpyrimidin-5-yl)methanamine
Hydrazine (B178648) (N₂H₄)5-(Hydrazinylmethyl)-2,4-dimethylpyrimidine

This interactive table displays the products from the reaction of this compound with various nitrogen nucleophiles.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

Formation of Quaternary Pyrimidinium Salts

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, allowing them to act as nucleophiles. This reactivity enables the formation of quaternary pyrimidinium salts through reaction with suitable electrophiles. A classic and highly significant example of this reactivity is its role in the synthesis of Thiamine (Vitamin B1).

In the final step of Thiamine biosynthesis, the pyrimidine moiety, in a pyrophosphate-activated form, reacts with the thiazole (B1198619) moiety, 4-methyl-5-(2-hydroxyethyl)thiazole. The N-1 nitrogen of the pyrimidine ring attacks the thiazole, but in a synthetic context, the reaction can be conceptualized as the thiazole nitrogen acting as a nucleophile towards an activated pyrimidine. A more direct analogy is the reaction of the pyrimidine derivative with a pre-formed thiazolium salt or, more commonly, the reaction of this compound with a suitable thiazole derivative. The nucleophilic nitrogen of the thiazole attacks the electrophilic carbon of the chloromethyl group, forming a C-N bond and displacing the chloride ion. This results in the formation of a quaternary thiazolium salt, which is the core structure of Thiamine.

This quaternization reaction is not limited to thiazoles. Other tertiary amines can also react with this compound to form the corresponding quaternary pyrimidinium salts, where the positive charge is localized on the nitrogen of the reacting amine.

Table 1: Illustrative Example of Quaternary Salt Formation

Reactant A Reactant B Product Reaction Type

Reactions with Carbon Nucleophiles (e.g., Organometallics, Enolates)

The chloromethyl group (-CH₂Cl) is the most reactive site on this compound for nucleophilic attack. The carbon atom is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by a variety of carbon-based nucleophiles in S_N2-type reactions.

Reactions with Organometallic Reagents: While specific examples with Grignard or organolithium reagents are not extensively documented in readily available literature, the principles of S_N2 reactions suggest that such reagents would attack the chloromethyl group. This would lead to the formation of a new carbon-carbon bond, extending the side chain at the 5-position of the pyrimidine ring. For instance, reaction with a Grignard reagent (R-MgBr) would be expected to yield 5-(R-methyl)-2,4-dimethylpyrimidine.

Reactions with Enolates: Enolates, which are powerful carbon nucleophiles generated by the deprotonation of carbonyl compounds, can be readily alkylated by electrophiles like this compound. This reaction, known as enolate alkylation, is a fundamental C-C bond-forming strategy. For example, the enolate of diethyl malonate could be used to introduce the pyrimidine moiety onto the malonic ester framework, which can then be further manipulated synthetically.

Table 2: Representative Reactions with Carbon Nucleophiles

Nucleophile Type Example Nucleophile Expected Product Significance
Organometallic Phenylmagnesium bromide (PhMgBr) 5-(Benzyl)-2,4-dimethylpyrimidine Forms a C(sp²)-C(sp³) bond

Reactions Involving the Pyrimidine Ring System

Electrophilic Aromatic Substitution on the Pyrimidine Core (if applicable)

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of electron-rich aromatic systems like benzene (B151609). However, the pyrimidine ring is considered an "electron-deficient" heterocycle. The presence of two electronegative nitrogen atoms in the ring significantly reduces the electron density of the ring carbons, thereby deactivating it towards attack by electrophiles. youtube.com

Furthermore, the conditions required for many EAS reactions (e.g., nitration, sulfonation) involve strong acids. libretexts.org In such an environment, the basic nitrogen atoms of the pyrimidine ring would become protonated, leading to the formation of a pyrimidinium cation. This positive charge further deactivates the ring, making electrophilic attack extremely difficult. While activating groups can enhance reactivity in some heterocyclic systems, the two methyl groups on this compound are not sufficiently activating to overcome the inherent deactivation by the two ring nitrogens. Consequently, electrophilic aromatic substitution is not a viable or commonly observed reaction for this compound under standard conditions.

Nucleophilic Aromatic Substitution on the Activated Pyrimidine Ring (if applicable)

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyrimidine ring makes it susceptible to Nucleophilic Aromatic Substitution (S_NAr). mdpi.com This reaction typically requires the presence of a good leaving group (such as a halide) directly attached to a ring carbon and is often facilitated by electron-withdrawing groups. rsc.orgzenodo.org

For the specific molecule this compound, there is no leaving group directly attached to the aromatic ring carbons (positions 2, 4, or 6). The only halogen is on the methyl substituent at position 5. Therefore, under typical nucleophilic conditions, the reaction overwhelmingly occurs at the chloromethyl side chain (an S_N2 reaction) rather than on the ring (an S_NAr reaction). While S_NAr is a known reaction for other pyrimidines, such as 2-chloropyrimidine (B141910) or 2,4,6-trichloropyrimidine, it is not a characteristic reaction of this compound itself, as it lacks the necessary substitution pattern on the ring. zenodo.org

Ring-Opening and Ring-Closing Transformations

While the pyrimidine ring is generally stable, under certain conditions, it can participate in transformations that involve the opening and potential re-closing of the heterocyclic ring. These reactions often proceed via an initial nucleophilic attack on the ring.

A notable example that illustrates this potential reactivity involves a related compound, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. When this compound reacts with nucleophiles like sodium thiophenolate, a competition arises between two pathways:

Direct Nucleophilic Substitution: The thiophenolate anion attacks the electrophilic chloromethyl carbon, displacing the chloride to yield the simple substitution product. researchgate.net

Ring Expansion: The nucleophile can also act as a base, abstracting a proton from the N(1) position. The resulting anion can then undergo an intramolecular nucleophilic substitution, displacing the chloride to form a strained bicyclic cyclopropane (B1198618) intermediate. This intermediate is then opened by nucleophilic attack, leading to a one-carbon ring expansion and the formation of a seven-membered diazepine (B8756704) ring. researchgate.net

This dual reactivity highlights that reactions with this compound are not always straightforward substitutions. The choice of nucleophile, its basicity, and the reaction conditions can dictate whether simple substitution occurs or if more complex ring transformations are initiated. researchgate.net

Advanced Reaction Types and Transformations

The reactivity of this compound extends beyond simple substitutions. The competition between direct substitution and ring expansion, as described above, represents a more advanced transformation. The ability to control the reaction pathway to favor one product over the other is a key synthetic challenge. For instance, using highly nucleophilic but weakly basic reagents would favor the direct substitution pathway, whereas strong, non-nucleophilic bases could promote the initial deprotonation required for ring expansion. This dichotomy allows for the generation of diverse molecular scaffolds from a single starting material.

Transition Metal-Catalyzed Coupling Reactions

The chloromethyl group attached to the pyrimidine ring serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis. Palladium-catalyzed reactions, in particular, are powerful tools for the elaboration of such structures.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions represent a fundamental method for the introduction of a carbonyl group, converting organic halides into esters, amides, and other carbonyl derivatives. nih.gov In the case of this compound, which can be considered analogous to a benzylic chloride, this transformation would involve the reaction with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. nih.gov

The general mechanism for the carbonylation of a benzylic chloride involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by the insertion of carbon monoxide into the resulting Pd-C bond to form an acyl-palladium complex. Subsequent nucleophilic attack on this complex yields the final carbonylated product and regenerates the active Pd(0) catalyst. mdpi.com

Detailed research findings on closely related systems, such as the carbonylation of other activated halides, have demonstrated the versatility of this method. nih.gov The choice of nucleophile (alcohols for esters, amines for amides) and reaction conditions can be tailored to achieve the desired product. nih.gov

Table 1: Illustrative Conditions for Palladium-Catalyzed Carbonylation of Activated Halides

Catalyst PrecursorLigandBaseNucleophileSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NR-OHToluene80-120
PdCl₂(PPh₃)₂-K₂CO₃R₂NHDMF100-140
[Pd(allyl)Cl]₂dppfDBUR-SHAcetonitrile60-100

This table presents typical conditions for the palladium-catalyzed carbonylation of activated halides, which are expected to be applicable to this compound based on chemical principles.

Metathesis Reactions with Pyrimidine Derivatives

Olefin metathesis is a powerful C-C bond-forming reaction, though the inclusion of N-heterocycles can present challenges due to potential catalyst deactivation by the nitrogen lone pair. beilstein-journals.org However, successful metathesis reactions involving alkenes bearing N-heteroaromatic groups have been reported, suggesting that derivatization of this compound to an olefinic substrate could allow for its participation in such transformations. beilstein-journals.org

Strategies to mitigate catalyst deactivation include the use of Lewis acids or the conversion of the basic nitrogen to an ammonium (B1175870) salt. beilstein-journals.org While specific examples of metathesis involving this compound derivatives are not prominent in the literature, the general principles of olefin metathesis can be applied to predict potential reaction pathways. For instance, a derivative of this compound containing a terminal alkene could undergo ring-closing metathesis or cross-metathesis with other olefins. free.fr

Rearrangement Reactions (e.g., Photo-induced Rearrangements)

Photo-induced rearrangements offer a means to access novel molecular scaffolds from heterocyclic precursors. While specific studies on the photochemical behavior of this compound are limited, the broader field of N-heterocycle photochemistry provides insights into potential transformations. For instance, photoisomerization has been observed in pyridine-containing systems, suggesting that the pyrimidine ring may also be susceptible to photo-induced structural changes. nih.gov Such rearrangements could potentially involve the chloromethyl substituent, leading to the formation of isomeric products or ring-expanded/contracted systems.

Functionalization under Solvent-Free Conditions

The development of solvent-free reaction conditions is a key aspect of green chemistry, often leading to reduced waste, lower costs, and simplified procedures. dergipark.org.tr The functionalization of heterocyclic compounds under these conditions, frequently assisted by microwave irradiation or mechanochemical methods, has been shown to be highly efficient. researchgate.netrsc.org

The reactivity of the chloromethyl group in this compound makes it a prime candidate for nucleophilic substitution reactions. Performing these reactions under solvent-free conditions could offer significant advantages. For example, the reaction with various nucleophiles (e.g., amines, thiols, cyanides) could potentially be carried out by grinding the reactants together, possibly with a solid-supported catalyst, or by heating the neat mixture under microwave irradiation. These methods have been successfully applied to a wide range of heterocyclic syntheses and functionalizations, often resulting in higher yields and shorter reaction times compared to conventional solvent-based methods. researchgate.net

Table 2: Potential Solvent-Free Functionalization Reactions of this compound

NucleophilePotential ProductMethod
R₂NH5-(Aminomethyl)-2,4-dimethylpyrimidineMicrowave irradiation
RSH5-(Thio-methyl)-2,4-dimethylpyrimidineMechanochemical grinding
KCN5-(Cyanomethyl)-2,4-dimethylpyrimidineSolid-phase reaction

This table illustrates potential nucleophilic substitution reactions on this compound that could be amenable to solvent-free conditions based on established green chemistry protocols.

Applications of 5 Chloromethyl 2,4 Dimethylpyrimidine As a Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the C-Cl bond in the chloromethyl moiety makes 5-(chloromethyl)-2,4-dimethylpyrimidine an excellent electrophile for reactions with various nucleophiles. This property is extensively exploited in the synthesis of intricate molecular architectures, particularly those containing fused heterocyclic rings.

Synthesis of Fused Pyrimidines

The pyrimidine (B1678525) ring serves as a foundational unit for the construction of numerous biologically significant fused heterocyclic systems. This compound provides a convenient entry point for the annulation of additional rings onto the pyrimidine core.

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have attracted considerable attention due to their diverse pharmacological activities. While direct synthesis from this compound is not extensively documented in readily available literature, the general synthetic strategies for this scaffold often involve the condensation of a 5-aminopyrimidine (B1217817) with a suitable three-carbon synthon. In principle, the chloromethyl group of this compound could be transformed into a functional group, such as an amine or a nitrile, which could then participate in cyclization reactions to form the second pyrimidine ring. General synthetic routes to pyrimido[4,5-d]pyrimidines include one-pot multicomponent reactions and stepwise condensations. researchgate.netnih.govjsynthchem.commdpi.comresearchgate.netresearchgate.netoiccpress.comresearchgate.net

The pyrazolo[3,4-d]pyrimidine scaffold is another important heterocyclic system with a wide range of biological applications, including acting as kinase inhibitors. The synthesis of these compounds often involves the construction of a pyrazole (B372694) ring onto a pre-existing pyrimidine or vice versa. The reaction of hydrazine (B178648) derivatives with functionalized pyrimidines is a common strategy. semanticscholar.orgnih.govresearchgate.netderpharmachemica.com

A key application of a close analogue, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, in nucleophilic substitution reactions suggests a pathway for the utility of this compound. In a related synthesis, the reaction with methylamine (B109427) selectively substitutes the chlorine atom on the pyrimidine ring, leaving the chloromethyl group intact for further functionalization. This indicates that the chloromethyl group can be retained as a reactive site for subsequent synthetic transformations. It is plausible that this compound could react with hydrazine or substituted hydrazines, leading to the formation of a pyrazole ring fused to the pyrimidine core, thereby yielding pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net

ReactantProductReaction TypeReference
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and methylamine6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineNucleophilic Aromatic Substitution researchgate.net

Precursor for Other Heterocyclic Systems (e.g., Thiazoles, Oxadiazoles)

The reactivity of the chloromethyl group extends beyond the formation of fused pyrimidine systems, enabling the synthesis of other important five-membered heterocyclic rings such as thiazoles and oxadiazoles.

The Hantzsch thiazole (B1198619) synthesis, a classic method for the formation of the thiazole ring, involves the reaction of an α-haloketone with a thioamide. wikipedia.orgresearchgate.netorganic-chemistry.orgyoutube.com While this compound is not a ketone, its reactive chloromethyl group can react with sulfur nucleophiles like thiourea (B124793) or thioamides. This reaction would lead to the formation of an S-alkylated intermediate, which could then undergo intramolecular cyclization to form a thiazole ring attached to the pyrimidine core.

Similarly, the synthesis of 1,3,4-oxadiazoles often proceeds through the cyclization of acylhydrazines. organic-chemistry.orgorganic-chemistry.orgnih.govscispace.com A synthetic route could be envisioned where this compound is first converted to a corresponding carboxylic acid or ester derivative. Subsequent reaction with hydrazine would yield the acylhydrazine, which could then be cyclized, often in the presence of a dehydrating agent, to furnish the 1,3,4-oxadiazole (B1194373) ring. A patent describes the preparation of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, highlighting the utility of the chloromethyl group in the synthesis of this heterocyclic system, although not directly attached to a pyrimidine. researchgate.net

HeterocycleGeneral Synthetic PrecursorPotential Role of this compound
Thiazoleα-Haloketone and ThioamideSource of the electrophilic carbon for reaction with a sulfur nucleophile.
1,3,4-OxadiazoleAcylhydrazineCan be converted to a carboxylic acid derivative to form the necessary acylhydrazine precursor.

Construction of Spirocyclic Systems

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis of spiro-heterocycles can be achieved through various strategies, including multicomponent reactions and intramolecular cyclizations. researchgate.netjsynthchem.comresearchgate.netorientjchem.org

While direct examples of the use of this compound in the construction of spirocyclic systems are not readily found, its bifunctional nature—possessing both an electrophilic chloromethyl group and a nucleophilic pyrimidine ring—suggests its potential in such syntheses. For instance, reaction with a bifunctional reagent containing both a nucleophilic and an electrophilic center could lead to a cascade reaction culminating in the formation of a spirocyclic system attached to the pyrimidine ring.

Role in the Synthesis of Diverse Organic Molecules

Beyond the realm of complex heterocyclic systems, the reactive nature of this compound makes it a valuable intermediate for the introduction of the 2,4-dimethylpyrimidine-5-yl)methyl moiety into a wide range of organic molecules. This can be achieved through nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, thiols, and carbanions. This versatility allows for the synthesis of a diverse library of compounds with potential applications in various fields, including medicinal chemistry and materials science. nih.govmdpi.comnih.gov

Strategies for Diversity-Oriented Synthesis Using the Compound

Diversity-oriented synthesis (DOS) is a powerful approach in modern chemistry that aims to create libraries of structurally diverse small molecules in an efficient manner. researchgate.netresearchgate.net this compound is an ideal starting material for DOS strategies due to its potential for derivatization at the chloromethyl position and further modification of the pyrimidine ring.

Sequential derivatization involves the stepwise modification of a core scaffold to build a library of related compounds. This is a more traditional but highly controlled method for exploring chemical space. Starting with this compound, a first reaction can be performed at the chloromethyl position, for example, a substitution with a range of nucleophiles. strath.ac.uk The resulting products can then undergo a second reaction at a different position on the pyrimidine ring, leading to a diverse set of final molecules. strath.ac.uk

A prominent example of this is the development of pyrimidine-embedded polyheterocycles. researchgate.netnih.gov Researchers have used ortho-alkynylpyrimidine carbaldehydes, which are related intermediates, in silver- or iodine-mediated tandem cyclization strategies. researchgate.netnih.gov This sequential approach allows for the creation of five different core skeletons from a common intermediate, each with unique ring sizes and functionalities available for further modification. researchgate.netnih.gov This strategy demonstrates how a single, versatile pyrimidine-based starting material can be used to generate significant molecular diversity for screening in biological or material science applications. researchgate.netacs.org

Computational and Spectroscopic Studies for Understanding 5 Chloromethyl 2,4 Dimethylpyrimidine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a wealth of information about molecular structure, bonding, and functional groups.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, allowing for the differentiation between molecules with the same nominal mass but different elemental formulas. For 5-(chloromethyl)-2,4-dimethylpyrimidine, HRMS would be expected to confirm its molecular formula, C₇H₉ClN₂. The expected exact mass can be calculated and compared with the experimental value, typically with an error of less than 5 parts per million (ppm), providing strong evidence for the compound's identity.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Species Predicted Exact Mass (m/z)
[M+H]⁺ 157.0527
[M+Na]⁺ 179.0346

Note: These are theoretical values. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. While 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual nuclei, 2D NMR techniques reveal the connectivity between atoms. For this compound, techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. nih.govmdpi.com This would allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the pyrimidine (B1678525) ring. researchgate.netresearchgate.net

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm)
C2-CH₃ ~2.5 ~24
C4-CH₃ ~2.4 ~22
C5-CH₂Cl ~4.6 ~45
C6-H ~8.5 ~155
C2 - ~165
C4 - ~168
C5 - ~120

Note: These are estimated values based on data from similar pyrimidine derivatives and are subject to solvent effects and other experimental conditions.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govresearchgate.net For this compound, characteristic vibrational frequencies would be expected for the C-H stretching and bending of the methyl and chloromethyl groups, as well as the stretching and ring vibrations of the pyrimidine core. nih.govresearchgate.net The C-Cl stretching vibration of the chloromethyl group would also be a key diagnostic peak. aps.org

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch 3000-3100
Aliphatic C-H stretch (CH₃, CH₂Cl) 2850-3000
Pyrimidine ring stretches 1400-1600
CH₃ bending 1375-1450
CH₂Cl bending ~1250

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool for complementing experimental data and providing insights into the electronic structure and reactivity of molecules. ijcce.ac.irjchemrev.com These computational methods can predict a wide range of molecular properties with a high degree of accuracy. researchgate.net

DFT calculations can be used to determine the optimized geometry of this compound and to analyze its electronic structure. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. epstem.netdergipark.org.tr For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring, while the LUMO distribution can vary depending on the substituents. researchgate.net

Table 4: Representative Calculated Electronic Properties for a Substituted Pyrimidine

Property Typical Calculated Value
HOMO Energy -6.0 to -7.0 eV
LUMO Energy -1.0 to -2.0 eV
HOMO-LUMO Gap 4.0 to 5.0 eV

Note: These values are illustrative and based on DFT calculations of similar pyrimidine derivatives. The specific values for this compound would require dedicated calculations.

Computational modeling can also be used to predict the reactivity of a molecule and to simulate potential reaction mechanisms. nih.govmdpi.comscirp.org Molecular Electrostatic Potential (MEP) maps, for example, can visualize the electron density distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack. Conversely, the chloromethyl group is an electrophilic site, susceptible to nucleophilic substitution. mdpi.com Furthermore, computational methods can be employed to model the transition states and energy barriers of potential reactions, providing valuable insights into reaction kinetics and mechanisms. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of pyrimidine derivatives is essential for understanding their structural flexibility and preferred spatial arrangements, which in turn influence their reactivity and intermolecular interactions. For a molecule like this compound, conformational freedom primarily exists around the single bond connecting the chloromethyl group to the pyrimidine ring. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the potential energy surface associated with the rotation of this bond. Such studies can identify the most stable conformers (e.g., staggered vs. eclipsed orientations of the C-Cl bond relative to the ring) and the energy barriers between them. The stability of different conformers can be influenced by the solvent, a factor that is often modeled computationally to reflect conditions in solution. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, offering insights into molecular motion, interaction with solvent molecules, and thermodynamic properties. mdpi.comnih.gov For this compound, MD simulations could be used to model its behavior in an aqueous solution, revealing details about its hydration shell and how water molecules interact with the pyrimidine ring and its substituents. mdpi.com These simulations are crucial for understanding processes at the molecular level, such as the initial stages of crystal formation or interactions with other molecules in a biological or chemical system. mdpi.comnih.gov The choice of an appropriate force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. nih.gov

Computational Assistance in Structural Elucidation

Computational chemistry plays a vital role in the elucidation and confirmation of molecular structures determined through experimental techniques. When a new compound like a pyrimidine derivative is synthesized, computational methods are used alongside experimental data from NMR, IR, and mass spectrometry to build a complete structural picture. researchgate.net

Theoretical calculations can predict spectroscopic properties that can be compared directly with experimental results. For instance, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, which helps in the assignment of complex spectra. Similarly, vibrational frequencies calculated computationally can be correlated with experimental FT-IR and Raman spectra, aiding in the identification of characteristic functional groups and vibrational modes. mdpi.com

Furthermore, computational analyses provide insights into the electronic properties of the molecule. mdpi.com Key parameters derived from these studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of sites for intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer interactions within the molecule, providing a quantitative picture of bonding and stabilization energies. mdpi.com

These computational tools are indispensable for validating proposed structures and providing a deeper understanding of the electronic characteristics that govern the molecule's behavior. mdpi.com

Crystallographic Analysis of this compound and its Derivatives

For instance, the crystallographic analysis of 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine, a related derivative, reveals detailed structural parameters. nih.gov The study provides information on the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal lattice. nih.gov The dihedral angle between the pyrimidine and benzene (B151609) rings in this derivative was determined to be 64.2(3)°. nih.gov

Crystallographic studies also illuminate the nature of intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds and van der Waals forces. mdpi.com Hirshfeld surface analysis is a computational tool often used in conjunction with XRD data to visualize and quantify these intermolecular contacts within the crystal. mdpi.com

Below is a table of crystallographic data for a related pyrimidine derivative, illustrating the type of information obtained from a single-crystal XRD experiment.

ParameterValue for 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine nih.gov
Chemical FormulaC₁₃H₁₃ClN₂O₃
Molecular Weight280.70
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.3998 (17)
b (Å)23.145 (5)
c (Å)7.7967 (16)
β (°)117.28 (3)
Volume (ų)1347.2 (6)
Z4
Temperature (K)113

This data provides a foundational understanding of the solid-state structure of pyrimidine derivatives, which is crucial for fields such as materials science and drug development. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 5-(chloromethyl)-2,4-dimethylpyrimidine and its derivatives is a primary area for future investigation. While traditional methods for the synthesis of similar compounds, such as the chloromethylation of 2-methylpyrimidine using formaldehyde (B43269) and hydrochloric acid, are established, there is considerable scope for improvement. smolecule.com Future research could focus on the following areas:

Continuous Flow Synthesis: The implementation of continuous flow reactors could offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and purity. smolecule.com This methodology also allows for safer handling of potentially hazardous reagents and facilitates scalability for industrial applications.

Green Chemistry Approaches: The exploration of greener solvents, catalysts, and energy sources will be crucial. This could involve the use of biocatalysis, photocatalysis, or microwave-assisted synthesis to reduce reaction times, energy consumption, and the generation of hazardous waste.

One-Pot, Multi-Component Reactions: Designing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. Research into multi-component reactions involving the pyrimidine (B1678525) core could lead to the rapid generation of diverse molecular libraries.

Synthetic MethodologyPotential AdvantagesResearch Focus
Continuous Flow SynthesisImproved safety, scalability, and product consistency. smolecule.comOptimization of reactor design and reaction conditions.
Green ChemistryReduced environmental impact and increased sustainability.Development of novel catalysts and solvent systems.
Multi-Component ReactionsIncreased efficiency and molecular diversity.Discovery of new reaction pathways and substrate scopes.

Discovery of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic substitution reactions. smolecule.com While reactions with common nucleophiles like amines and thiols are anticipated, a vast landscape of unexplored reactivity remains.

Future research should aim to systematically investigate the reactivity of this compound with a wide array of nucleophiles to synthesize novel derivatives. The electron-withdrawing nature of the pyrimidine ring is expected to enhance the reactivity of the chloromethyl group.

Key areas for exploration include:

Reactions with Complex Nucleophiles: Investigating reactions with intricate nucleophiles, such as natural products or complex drug scaffolds, could lead to the synthesis of hybrid molecules with unique biological activities.

Metal-Catalyzed Cross-Coupling Reactions: The chloromethyl group can potentially participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form C-C, C-N, and C-O bonds, respectively. This would significantly expand the accessible chemical space.

Ring Transformation Reactions: Under specific conditions, the pyrimidine ring itself may undergo transformations. Investigating the stability of the pyrimidine core under various reaction conditions could reveal novel rearrangement or ring-opening pathways, leading to the synthesis of entirely new heterocyclic systems.

Reaction TypePotential ProductsResearch Focus
Nucleophilic SubstitutionAmines, ethers, thioethers, etc.Broadening the scope of nucleophiles.
Cross-Coupling ReactionsBiaryls, alkynes, substituted amines, etc.Development of suitable catalytic systems.
Ring TransformationsNovel heterocyclic scaffolds.Exploration of reaction conditions to induce ring modifications.

Development of Advanced Functional Molecules and Materials

The unique electronic and structural properties of the pyrimidine core make this compound an attractive building block for the development of advanced functional molecules and materials.

Pharmaceuticals and Agrochemicals: Pyrimidine derivatives are known to exhibit a wide range of biological activities. researchgate.net The reactive chloromethyl group of this compound provides a convenient handle to attach this scaffold to other molecules, potentially leading to the discovery of new drug candidates and agrochemicals. For instance, trifluoromethylpyridine derivatives, which share some structural similarities, are key components in several agrochemicals. nih.govsemanticscholar.org

Organic Dyes and Fluorescent Probes: The pyrimidine ring can be incorporated into larger conjugated systems to create novel organic dyes. By carefully selecting the substituents, the photophysical properties, such as absorption and emission wavelengths, can be fine-tuned. The synthesis of functional fluorescent dyes, such as BODIPY-based compounds, often involves the functionalization of a core structure, a role that this compound could potentially fill. nih.gov

Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it a candidate for use in n-type organic semiconductors. By incorporating this unit into polymers or small molecules, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Integration into Complex Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions.

Future research could explore the design and synthesis of derivatives of this compound that can self-assemble into well-defined supramolecular structures, such as:

Liquid Crystals: By attaching long alkyl chains to the pyrimidine core, it may be possible to induce liquid crystalline behavior.

Molecular Cages and Capsules: Through covalent synthesis, derivatives of this compound could be used as building blocks for the construction of molecular containers capable of encapsulating guest molecules.

Supramolecular Polymers: The formation of polymers held together by non-covalent interactions could lead to the development of self-healing materials and stimuli-responsive gels. The use of supramolecular catalysts, such as cyclodextrins, has been shown to be effective in the synthesis of other pyrimidine derivatives. nih.gov

Theoretical Advancements in Predicting Reactivity and Selectivity

Computational chemistry will play a pivotal role in guiding the future research directions of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. mdpi.comnih.govnih.govmdpi.com

Key areas for theoretical investigation include:

Reaction Mechanism and Selectivity: Computational studies can be employed to elucidate the mechanisms of various reactions involving this compound and to predict the regioselectivity and stereoselectivity of these transformations. For example, theoretical studies have been used to understand the regioselective amination of substituted dichloropyrimidines. nih.gov

Prediction of Molecular Properties: DFT calculations can be used to predict the electronic, optical, and photophysical properties of novel derivatives, thereby guiding the design of new functional materials.

Molecular Docking and Drug Design: In the context of drug discovery, molecular docking simulations can be used to predict the binding affinity of this compound derivatives to biological targets, helping to identify promising lead compounds for further experimental investigation.

Theoretical MethodApplicationResearch Goal
Density Functional Theory (DFT)Calculation of electronic structure and reaction energies.Prediction of reactivity, selectivity, and molecular properties. mdpi.comnih.gov
Time-Dependent DFT (TD-DFT)Simulation of electronic absorption and emission spectra.Design of novel dyes and fluorescent probes.
Molecular DockingPrediction of binding modes and affinities to biological targets.Identification of potential drug candidates.

Q & A

Q. What are the common synthetic routes for preparing 5-(Chloromethyl)-2,4-dimethylpyrimidine?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of 2,4-dimethylpyrimidine with chloromethylating agents (e.g., chloromethyl ethers or thionyl chloride) under controlled conditions can introduce the chloromethyl group. Evidence from analogous syntheses highlights the use of thionyl chloride to activate hydroxyl groups for substitution, as seen in the preparation of 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine . Reaction optimization often involves temperature control (e.g., ice bath for exothermic steps) and inert atmospheres to prevent side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the chloromethyl group (δ ~4.5–5.0 ppm for CH2_2Cl) and methyl substituents on the pyrimidine ring.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For structural elucidation, as demonstrated in studies of similar pyrimidine derivatives, where dihedral angles between aromatic rings and substituent positions are critical .

Q. How can researchers purify this compound after synthesis?

Common methods include:

  • Recrystallization : Using solvent mixtures like petroleum ether/ethyl acetate to isolate high-purity crystals .
  • Column Chromatography : Silica gel chromatography with gradients of ethyl acetate in hexane to separate by polarity.
  • Distillation : For volatile intermediates, though less common due to thermal sensitivity of the chloromethyl group.

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

The chloromethyl group’s reactivity can lead to undesired side reactions (e.g., elimination or over-alkylation). Strategies include:

  • Protecting Groups : Temporarily blocking reactive sites (e.g., silylation of pyrimidine nitrogen) before functionalization .
  • Low-Temperature Reactions : Reducing thermal agitation to control reaction kinetics.
  • Catalytic Systems : Using palladium or copper catalysts for selective cross-coupling, as seen in arylations of halogenated pyrimidines .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic Reactivity : Charge distribution on the pyrimidine ring and chloromethyl group.
  • Transition States : For SN2 substitutions or elimination pathways.
  • Intermolecular Interactions : Binding affinities in enzyme inhibition studies, leveraging data from pyrimidine-based inhibitors .

Q. What are the challenges in analyzing reaction mechanisms involving this compound, and how are they addressed?

Key challenges include tracking transient intermediates and distinguishing parallel pathways. Methodological solutions:

  • Isotopic Labeling : Using 13^{13}C or 2^{2}H to trace chloromethyl group transfer in alkylation reactions.
  • Kinetic Studies : Monitoring reaction progress via in situ FTIR or HPLC to identify rate-determining steps.
  • Trapping Experiments : Adding scavengers (e.g., alcohols) to intercept reactive intermediates like carbocations .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry research?

It serves as a versatile building block for:

  • Enzyme Inhibitors : Alkylation of thiol or amine groups in target proteins, as seen in thieno[2,3-d]pyrimidine derivatives with antimicrobial activity .
  • Prodrug Design : Chloromethyl groups can be hydrolyzed in vivo to release active metabolites.
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents to optimize bioactivity .

Q. What role does this compound play in materials science or agrochemical research?

Derivatives are explored for:

  • Ligand Design : Coordinating metal ions in catalytic systems.
  • Agrochemicals : As intermediates in fungicides (e.g., triazole derivatives targeting cytochrome P450 enzymes) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Variations may arise from differences in reagents (e.g., purity of chloromethylating agents) or reaction scales. Recommendations:

  • Reproduce Conditions : Validate literature protocols with strict control of moisture and oxygen.
  • Analytical Cross-Check : Use multiple characterization methods (e.g., NMR and HPLC) to confirm purity and identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.